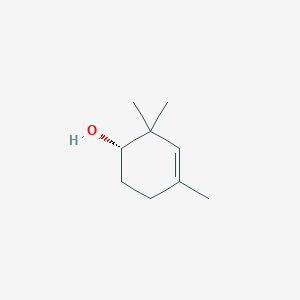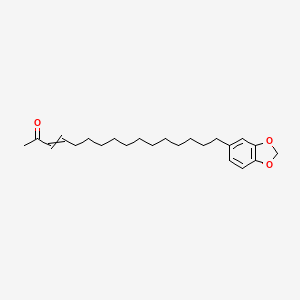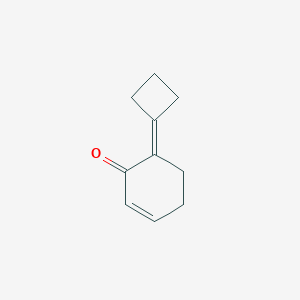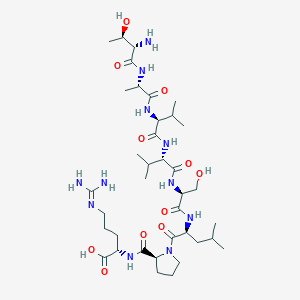
3-(2,3,5,6-Tetracarboxyphenyl)benzene-1,2,4,5-tetracarboxylic acid;tetrahydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,3,5,6-Tetracarboxyphenyl)benzene-1,2,4,5-tetracarboxylic acid;tetrahydrate is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of multiple carboxylic acid groups, which contribute to its reactivity and versatility in various chemical processes. It is often used as an intermediate in the synthesis of more complex molecules and materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3,5,6-Tetracarboxyphenyl)benzene-1,2,4,5-tetracarboxylic acid;tetrahydrate typically involves the reaction of benzene derivatives with carboxylating agents. One common method involves the use of benzene-1,2,4,5-tetracarboxylic acid as a starting material, which undergoes further functionalization to introduce additional carboxylic acid groups .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the desired product .
化学反応の分析
Types of Reactions
3-(2,3,5,6-Tetracarboxyphenyl)benzene-1,2,4,5-tetracarboxylic acid;tetrahydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can modify the carboxylic acid groups to form alcohols or other derivatives.
Substitution: The aromatic rings in the compound can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reactivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
科学的研究の応用
3-(2,3,5,6-Tetracarboxyphenyl)benzene-1,2,4,5-tetracarboxylic acid;tetrahydrate has numerous applications in scientific research:
Biology: The compound’s reactivity makes it useful in the development of biochemical assays and probes.
作用機序
The mechanism by which 3-(2,3,5,6-Tetracarboxyphenyl)benzene-1,2,4,5-tetracarboxylic acid;tetrahydrate exerts its effects involves its ability to interact with various molecular targets. The multiple carboxylic acid groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and stability. These interactions play a crucial role in its applications in catalysis, material science, and drug development .
類似化合物との比較
Similar Compounds
1,2,4,5-Benzenetetracarboxylic acid: This compound shares a similar structure but lacks the additional carboxylic acid groups present in 3-(2,3,5,6-Tetracarboxyphenyl)benzene-1,2,4,5-tetracarboxylic acid;tetrahydrate.
3,3’,5,5’-Biphenyltetracarboxylic acid: Another related compound with a biphenyl structure, used in similar applications.
Uniqueness
The uniqueness of this compound lies in its multiple carboxylic acid groups, which enhance its reactivity and versatility. This makes it particularly valuable in the synthesis of complex materials and in applications requiring strong coordination properties .
特性
CAS番号 |
828922-42-5 |
|---|---|
分子式 |
C20H18O20 |
分子量 |
578.3 g/mol |
IUPAC名 |
3-(2,3,5,6-tetracarboxyphenyl)benzene-1,2,4,5-tetracarboxylic acid;tetrahydrate |
InChI |
InChI=1S/C20H10O16.4H2O/c21-13(22)3-1-4(14(23)24)8(18(31)32)11(7(3)17(29)30)12-9(19(33)34)5(15(25)26)2-6(16(27)28)10(12)20(35)36;;;;/h1-2H,(H,21,22)(H,23,24)(H,25,26)(H,27,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36);4*1H2 |
InChIキー |
LSNAZNOIXFJYOK-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C(=C1C(=O)O)C(=O)O)C2=C(C(=CC(=C2C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O.O.O.O.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Fluoro-4-hydroxy-4-[4-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B14221776.png)
![N-{[(3,4-Dichlorophenyl)methyl]carbamoyl}-L-isoleucyl-L-valine](/img/structure/B14221777.png)
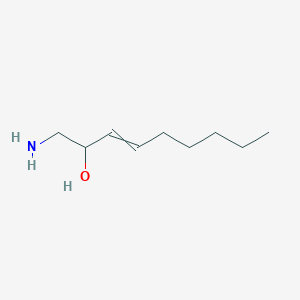
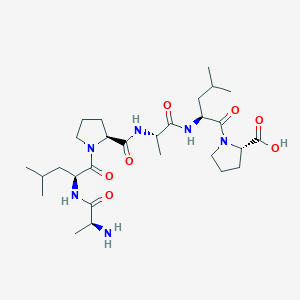
![tert-Butyl [(1S)-3-oxo-1-phenylbutyl]carbamate](/img/structure/B14221788.png)
![Diethyl [1-(methylselanyl)-1-(methylsulfanyl)ethyl]phosphonate](/img/structure/B14221792.png)
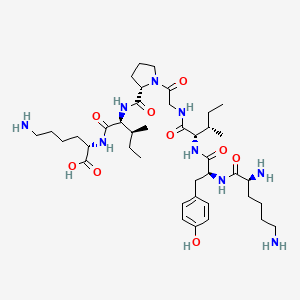
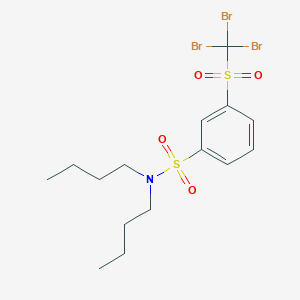
![5-[2-(2-Fluorophenoxy)phenyl]-1,2-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14221814.png)

